![molecular formula C14H10O3S B076855 Anthracene-1-sulfonic Acid CAS No. 15100-52-4](/img/structure/B76855.png)
Anthracene-1-sulfonic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthracene-1-sulfonic acid is a chemical compound that belongs to the class of organic compounds known as sulfonic acids. It is an important chemical compound that has been widely used in various scientific research applications. The compound has several unique properties that make it an ideal candidate for various laboratory experiments.
Wirkmechanismus
The mechanism of action of Anthracene-1-sulfonic acid is not well understood. However, it is believed that the compound interacts with various biomolecules, including proteins, nucleic acids, and lipids. The interaction of this compound with biomolecules can lead to changes in their structure and function, which can be studied using various techniques.
Biochemical and physiological effects:
This compound has several biochemical and physiological effects. The compound has been shown to interact with various enzymes and proteins, leading to changes in their activity. This compound has also been shown to interact with DNA, leading to changes in its structure and function. The compound has been used to study the binding of drugs to DNA and the mechanism of action of various enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
Anthracene-1-sulfonic acid has several advantages for lab experiments. The compound is highly fluorescent and can be easily detected using fluorescence spectroscopy. It is also stable under various conditions, making it an ideal candidate for various experiments. However, the compound has some limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of Anthracene-1-sulfonic acid. One area of research is the development of new synthesis methods that can produce the compound in higher yields. Another area of research is the study of the compound's interaction with various biomolecules, including proteins, nucleic acids, and lipids. The development of new techniques for studying the compound's mechanism of action is also an area of future research. Overall, this compound is an important chemical compound that has several unique properties that make it an ideal candidate for various scientific research applications.
Synthesemethoden
Anthracene-1-sulfonic acid can be synthesized by the reaction of anthracene with sulfuric acid. The reaction is carried out under specific conditions to obtain the desired product. The synthesis method of this compound is well established, and the compound can be easily obtained in high yields.
Wissenschaftliche Forschungsanwendungen
Anthracene-1-sulfonic acid has been widely used in various scientific research applications. It is commonly used as a fluorescent dye in biochemical and physiological studies. The compound has a high quantum yield and can be easily detected using fluorescence spectroscopy. This compound has also been used as a pH indicator in various studies. The compound undergoes a color change depending on the pH of the solution, making it an ideal candidate for pH measurements.
Eigenschaften
CAS-Nummer |
15100-52-4 |
---|---|
Molekularformel |
C14H10O3S |
Molekulargewicht |
258.29 g/mol |
IUPAC-Name |
anthracene-1-sulfonic acid |
InChI |
InChI=1S/C14H10O3S/c15-18(16,17)14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H,(H,15,16,17) |
InChI-Schlüssel |
ILFFFKFZHRGICY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3S(=O)(=O)O |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3S(=O)(=O)O |
Synonyme |
1-Anthracenesulfonic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.